An In-depth Technical Guide to the Mechanism of Action of APTO-253 Hydrochloride in Acute Myeloid Leukemia (AML)
An In-depth Technical Guide to the Mechanism of Action of APTO-253 Hydrochloride in Acute Myeloid Leukemia (AML)
For Researchers, Scientists, and Drug Development Professionals
Introduction
APTO-253 hydrochloride is a small molecule 2-indolyl imidazole [4,5-d] phenanthroline derivative that has been investigated for the treatment of acute myeloid leukemia (AML) and other hematologic malignancies.[1][2] This technical guide provides a detailed overview of its core mechanism of action, focusing on its role as a c-Myc inhibitor and its interaction with G-quadruplex DNA. The information presented is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of APTO-253's molecular pharmacology. Although clinical development of APTO-253 was discontinued, the insights into its mechanism of action remain valuable for the broader field of oncology drug development, particularly in the context of targeting transcription factors and DNA secondary structures.[3]
Core Mechanism of Action: G-Quadruplex Stabilization and c-Myc Repression
The primary mechanism of action of APTO-253 in AML cells involves the stabilization of G-quadruplex (G4) DNA structures, leading to the transcriptional repression of the MYC oncogene.[1][4][5]
Intracellularly, APTO-253 is converted from its monomeric form to a ferrous complex, [Fe(253)3].[1][6] Both the monomer and the iron complex have been shown to bind to and stabilize G4 motifs.[1][2] These G4 structures are prevalent in the promoter regions of key oncogenes, including MYC and KIT, as well as in telomeres.[1][4] By stabilizing the G4 structure in the MYC promoter, APTO-253 acts as a transcriptional silencer, leading to a concentration- and time-dependent decrease in both MYC mRNA and protein levels.[1][7] The inhibition of MYC, a critical driver of proliferation and cell cycle progression in many cancers including AML, is a central tenet of APTO-253's anti-leukemic activity.[1][7]
dot
Figure 1: Intracellular activation and G-quadruplex stabilization by APTO-253.
Downstream Cellular Effects
The repression of c-Myc by APTO-253 initiates a cascade of downstream events that collectively contribute to its anti-leukemic effects.
Cell Cycle Arrest
A significant consequence of c-Myc downregulation is cell cycle arrest at the G0/G1 phase.[2][7] This is mediated by the upregulation of the cyclin-dependent kinase inhibitor p21 (CDKN1A).[1][8] Additionally, APTO-253 treatment leads to a dose-dependent inhibition of cyclin D3 (CCND3) and cyclin-dependent kinase 4 (CDK4), key proteins required for progression through the G1 phase.[1][2]
Induction of Apoptosis
APTO-253 induces apoptosis in AML cells in a dose- and time-dependent manner.[7] This is evidenced by an increase in Annexin-V staining and the cleavage of poly (ADP-ribose) polymerase (c-PARP), a hallmark of programmed cell death.[7]
DNA Damage Response
Stabilization of G4 structures in telomeric regions can disrupt telomere stability and stall replication forks, resulting in DNA single- and double-strand breaks.[1] APTO-253 treatment has been shown to induce DNA damage, as indicated by the accumulation of γ-H2AX, a marker of DNA double-strand breaks.[1][9] This activation of the DNA damage response (DDR) pathway further contributes to cell cycle arrest and apoptosis.[1][9]
Induction of KLF4
In addition to its effects on c-Myc, APTO-253 has been reported to induce the expression of Krüppel-like factor 4 (KLF4), a master transcription factor and tumor suppressor.[1][10] KLF4 expression is often suppressed in AML, and its re-expression can promote apoptosis.[10][11]
dot
Figure 2: Downstream signaling effects of APTO-253 in AML cells.
Quantitative Data Summary
The following tables summarize the quantitative data on the in vitro activity of APTO-253 in various AML cell lines.
Table 1: Antiproliferative Activity of APTO-253 in AML Cell Lines
| Cell Line | IC50 (µM) | Exposure Time (hours) |
|---|---|---|
| MV4-11 | 0.47 | 48 |
| MV4-11 | 0.40 | 72 |
| MV4-11 | 0.24 | 120 |
| EOL-1 | 0.057 - 1.75 (range) | Not specified |
| KG-1 | 0.057 - 1.75 (range) | Not specified |
Data sourced from Molecular Cancer Therapeutics (2018).[1]
Table 2: Effect of APTO-253 on Cell Cycle Distribution in MV4-11 Cells (24-hour exposure)
| APTO-253 Concentration (µM) | % G0/G1 Phase | % S Phase | % G2/M Phase |
|---|---|---|---|
| 0 (Vehicle) | 45 | 40 | 15 |
| 0.25 | 55 | 35 | 10 |
| 0.5 | 70 | 20 | 10 |
| 1.0 | 80 | 10 | 10 |
Data derived from graphical representations in Molecular Cancer Therapeutics (2018).[1]
Table 3: Effect of APTO-253 on c-Myc and p21 mRNA Expression in KG-1 Cells (24-hour exposure)
| APTO-253 Concentration (µM) | c-Myc mRNA (% of Control) | p21 mRNA (Fold Induction) |
|---|---|---|
| 0.25 | ~75% | ~5 |
| 0.5 | ~50% | ~10 |
| 1.0 | ~25% | ~15 |
Data derived from graphical representations in Blood (2015) and Molecular Cancer Therapeutics (2018).[1][12]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature on APTO-253.
Cytotoxicity Assay
-
Cell Plating: AML cell lines (e.g., MV4-11, KG-1, EOL-1) are seeded in 96-well plates at a density of 5,000-10,000 cells per well in RPMI-1640 medium supplemented with 10% fetal bovine serum.
-
Drug Treatment: Cells are treated with a serial dilution of APTO-253 or vehicle control (DMSO).
-
Incubation: Plates are incubated for a specified duration (e.g., 48, 72, or 120 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
Viability Assessment: Cell viability is determined using a CellTiter-Glo Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence is measured using a plate reader.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated using non-linear regression analysis in GraphPad Prism software.
Western Blotting
-
Cell Lysis: Cells treated with APTO-253 or vehicle are harvested, washed with PBS, and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
Electrophoresis: Equal amounts of protein (20-30 µg) are separated by SDS-PAGE on a 4-20% Tris-glycine gel.
-
Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies (e.g., anti-c-Myc, anti-p21, anti-CDK4, anti-cleaved PARP, anti-β-actin) overnight at 4°C.
-
Secondary Antibody and Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Flow Cytometry for Cell Cycle Analysis
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol while vortexing. Cells are stored at -20°C for at least 2 hours.
-
Staining: Fixed cells are washed with PBS and then resuspended in a staining solution containing propidium iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells is analyzed using a flow cytometer (e.g., BD FACSCanto II). The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined using FlowJo or similar software.
Fluorescence Resonance Energy Transfer (FRET) Assay for G-Quadruplex Stabilization
-
Assay Principle: A dual-labeled oligonucleotide containing a G4-forming sequence (e.g., from the c-Myc promoter) with a fluorophore (e.g., FAM) and a quencher (e.g., TAMRA) at opposite ends is used. In the absence of a stabilizing ligand, the oligonucleotide exists in a random coil conformation, and the fluorescence is quenched. Upon G4 formation and stabilization by a ligand like APTO-253, the fluorophore and quencher are separated, resulting in an increase in fluorescence.
-
Reaction Mixture: The reaction is set up in a buffer containing the labeled oligonucleotide, KCl (to promote G4 formation), and varying concentrations of APTO-253 or a known G4 ligand as a positive control.
-
Measurement: The fluorescence intensity is measured over time at the appropriate excitation and emission wavelengths. The melting temperature (Tm) of the G4 structure can also be determined by monitoring fluorescence as the temperature is increased. An increase in Tm in the presence of the compound indicates stabilization.
dot
Figure 3: A representative experimental workflow for evaluating APTO-253.
Conclusion
APTO-253 hydrochloride exhibits a multi-faceted mechanism of action in AML cells, primarily driven by its ability to form an intracellular iron complex that stabilizes G-quadruplex DNA structures. This leads to the transcriptional repression of the c-Myc oncogene, triggering a cascade of downstream events including G0/G1 cell cycle arrest, induction of the tumor suppressor KLF4, activation of the DNA damage response, and ultimately, apoptosis. The detailed molecular insights and methodologies presented in this guide offer a comprehensive resource for the scientific community engaged in the research and development of novel cancer therapeutics targeting similar pathways.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. escholarship.org [escholarship.org]
- 3. fiercebiotech.com [fiercebiotech.com]
- 4. APTO-253 Stabilizes G-quadruplex DNA, Inhibits MYC Expression, and Induces DNA Damage in Acute Myeloid Leukemia Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. APTO-253 Is a New Addition to the Repertoire of Drugs that Can Exploit DNA BRCA1/2 Deficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. ashpublications.org [ashpublications.org]
- 10. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
